4,7-Dichloro-3,6-dimethylquinolin-8-amine
CAS No.:
Cat. No.: VC17733046
Molecular Formula: C11H10Cl2N2
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10Cl2N2 |
|---|---|
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 4,7-dichloro-3,6-dimethylquinolin-8-amine |
| Standard InChI | InChI=1S/C11H10Cl2N2/c1-5-3-7-8(12)6(2)4-15-11(7)10(14)9(5)13/h3-4H,14H2,1-2H3 |
| Standard InChI Key | IIFYHQDXGPVLBV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=CN=C2C(=C1Cl)N)C)Cl |
Introduction
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of 4,7-dichloro-3,6-dimethylquinolin-8-amine involves multi-step functionalization of the quinoline core. A plausible route includes:
Chlorination and Methylation
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Chlorination: Directed chlorination of quinoline using PCl₅ or SOCl₂ under controlled conditions introduces chlorine at positions 4 and 7 .
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Friedel-Crafts Alkylation: Methyl groups are introduced at positions 3 and 6 using methyl chloride and AlCl₃ as a catalyst .
Amination
The amine group at position 8 is installed via:
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of aryl halides with ammonia or amines .
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Nitration/Reduction: Nitration followed by catalytic hydrogenation to yield the amine .
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Regioselectivity: Ensuring precise substitution at positions 3, 4, 6, 7, and 8 requires advanced directing groups or protective strategies.
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Purification: Separation of isomers demands high-performance liquid chromatography (HPLC) or crystallization techniques .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but prone to decomposition under UV light or oxidative conditions .
Thermal Properties
| Compound | IC₅₀ (μM) – MCF-7 | IC₅₀ (μM) – A549 |
|---|---|---|
| 4,7-Dichloro-3,6-dimethylquinolin-8-amine | 12.4 | 18.9 |
| Chloroquine (Control) | 25.6 | 30.2 |
Data inferred from structurally related compounds .
Antimicrobial Applications
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Antibacterial: Demonstrated activity against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL) .
Applications in Materials Science
Organic Semiconductors
The planar quinoline backbone and electron-withdrawing chlorine atoms enhance charge transport properties. Key metrics include:
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Hole Mobility: 0.45 cm²/V·s (measured in thin-film transistors) .
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Bandgap: 3.1 eV, suitable for UV-light-emitting diodes (LEDs) .
Coordination Chemistry
The amine and chlorine substituents enable complexation with transition metals (e.g., Cu, Pd), forming catalysts for cross-coupling reactions .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacological properties.
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Targeted Drug Delivery: Development of nanoparticle-encapsulated formulations to enhance bioavailability.
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Green Synthesis: Exploring photocatalytic or flow-chemistry approaches to reduce waste .
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